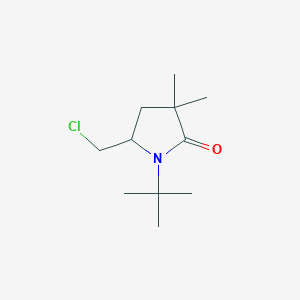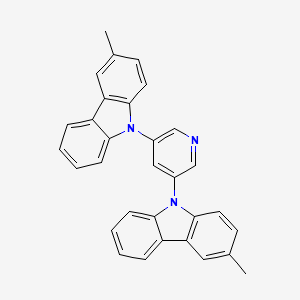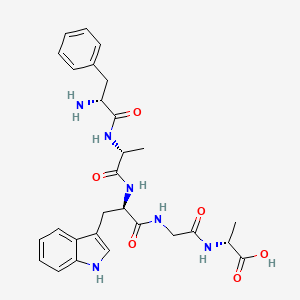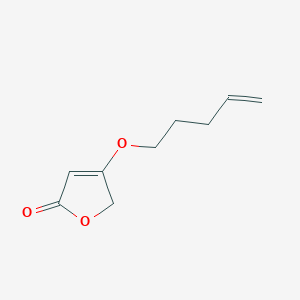
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is a synthetic organic compound belonging to the pyrrolidinone family. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- typically involves multi-step organic reactions. Common starting materials include pyrrolidinone derivatives and chloromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidinones.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar core structure.
N-Methyl-2-pyrrolidone: Known for its solvent properties and industrial applications.
3,3-Dimethyl-2-pyrrolidinone: Another derivative with distinct chemical properties.
Uniqueness
2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl- is unique due to its specific substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
647027-87-0 |
|---|---|
Fórmula molecular |
C11H20ClNO |
Peso molecular |
217.73 g/mol |
Nombre IUPAC |
1-tert-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-10(2,3)13-8(7-12)6-11(4,5)9(13)14/h8H,6-7H2,1-5H3 |
Clave InChI |
ZHHJVJFDKJGDJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N(C1=O)C(C)(C)C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)

![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)



![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)

![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
